2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone
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Description
The compound “2-((5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone” is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Synthesis of Biological Active Compounds
Anti-inflammatory Applications
One study describes the synthesis of thiophene derivatives that showed moderate to good anti-inflammatory activity, comparable to indomethacin. Particularly, a compound with an additional morpholine ring beside the thiophene ring exhibited significant inhibition of carrageenan-induced paw oedema, suggesting it as a promising candidate for anti-inflammatory drugs (Helal et al., 2015).
Antimicrobial and Antifungal Activities
Another research highlighted the synthesis of pyrimidines and thiazolidinones derivatives from chalcone, which exhibited notable antibacterial and antifungal activities. This study underscores the compound's role in developing new antimicrobial agents (Patel & Patel, 2017).
Imaging Agents in Parkinson's Disease
The compound's precursor was used in synthesizing a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This showcases its application in medical diagnostics and underscores the relevance in neurological research (Wang et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Heterocyclic Derivatives
Research on the synthesis of novel heterocyclic compounds containing a cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles revealed promising antibacterial and antifungal activities. This study indicates the compound's utility in synthesizing diverse heterocyclic structures with potential biological activities (Zaki et al., 2020).
Synthesis of Thiophene Derivatives
The compound is a key intermediate in the synthesis of thiophene derivatives with potential as tumor necrosis factor alpha and nitric oxide inhibitors. This application demonstrates its importance in creating compounds with possible anti-tumor properties (Lei et al., 2017).
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S2/c1-12-16(13-2-4-14(20)5-3-13)17-18(21-11-22-19(17)27-12)26-10-15(24)23-6-8-25-9-7-23/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJKUSYTMXYKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2SCC(=O)N3CCOCC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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